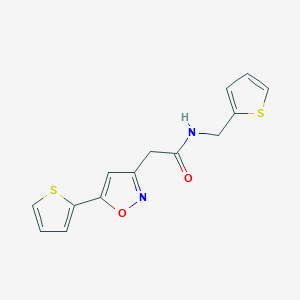

2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a heterocyclic compound featuring an isoxazole core substituted with a thiophene ring at the 5-position and an acetamide group at the 3-position. The acetamide nitrogen is further functionalized with a thiophen-2-ylmethyl substituent. This dual thiophene-isoxazole architecture imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

The compound’s structural rigidity, conferred by the isoxazole ring and aromatic thiophene groups, may enhance binding affinity to biological targets, as seen in related molecules with heterocyclic cores (e.g., EPAC antagonists and FPR agonists) . Its crystal structure, inferred from analogs like valinyl-N-ium-4-(5-(thiophen-2-yl)isoxazol-3-yl)phenyl trifluoroacetate (), likely exhibits π-π stacking and hydrogen-bonding interactions, which could influence solubility and stability .

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-14(15-9-11-3-1-5-19-11)8-10-7-12(18-16-10)13-4-2-6-20-13/h1-7H,8-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARISAXCANJNVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:

-

Formation of Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, thiophene-2-carbaldehyde can be converted to its oxime, which is then oxidized to form the nitrile oxide. This intermediate reacts with an alkyne to form the isoxazole ring.

-

Acetamide Formation: : The acetamide moiety can be introduced by reacting the isoxazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine, followed by the addition of thiophen-2-ylmethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for the cycloaddition step to improve yield and efficiency, and employing automated systems for the subsequent acetamide formation to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene rings can undergo oxidation reactions, forming sulfoxides or sulfones depending on the oxidizing agent used.

Reduction: The isoxazole ring can be reduced under hydrogenation conditions to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives of the isoxazole ring.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has several research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action for 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, allowing it to inhibit enzymes that recognize carboxylate substrates. The thiophene rings can enhance binding affinity through π-π interactions with aromatic amino acids in protein active sites.

Comparison with Similar Compounds

Key Observations :

- Biological Activity: While the target’s activity is unreported, structural analogs with isoxazole or pyridazinone cores demonstrate diverse pharmacological roles (e.g., EPAC antagonism, FPR2 agonism), suggesting the target could be optimized for similar pathways .

Physicochemical and Electronic Properties

- Thiophene vs.

- Isoxazole vs. Triazole : The isoxazole core in the target compound is less basic than triazole (), which may reduce solubility in aqueous media but improve metabolic stability .

- Computational Insights : Density-functional theory (DFT) studies () highlight the importance of exact exchange in predicting thermochemical properties, suggesting that the target’s electronic structure could be modeled to optimize reactivity or binding .

Stability and Crystallography

The crystal structure of valinyl-N-ium-4-(5-(thiophen-2-yl)isoxazol-3-yl)phenyl trifluoroacetate () reveals intermolecular interactions (e.g., hydrogen bonding, π-stacking) that stabilize the isoxazole-thiophene framework. By analogy, the target compound may exhibit similar packing motifs, which could influence its solid-state stability and formulation properties .

Biological Activity

2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a compound that integrates isoxazole and thiophene moieties, suggesting potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure combining:

- Isoxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Thiophene ring : A five-membered aromatic ring containing sulfur.

- Acetamide group : Enhances solubility and bioavailability.

The biological activity of this compound is likely mediated through:

- Enzyme Interaction : The isoxazole ring can modulate enzyme activity by binding to active sites.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

- Cellular Uptake : The thiophene moiety may enhance cellular permeability, improving bioavailability.

Biological Activities

Recent studies have indicated various biological activities associated with this compound:

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial effects. For instance:

- Study Findings : Isoxazole derivatives have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Isoxazole-based compounds are investigated for their anticancer properties. Preliminary studies indicate:

- Mechanism : These compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of isoxazole derivatives has been documented:

- Research Evidence : Compounds similar to this compound exhibit reduced production of pro-inflammatory cytokines in vitro .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide | Benzyl group addition | Antimicrobial, anticancer |

| N-(2-morpholinoethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide | Morpholine ring | Enzyme inhibition |

| N-(phenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide | Phenethyl substitution | Antioxidant, antimicrobial |

Case Studies

Several case studies have highlighted the efficacy of isoxazole derivatives in various biological contexts:

- Antiviral Activity : A study evaluated the antiviral properties of isoxazole derivatives against viral pathogens, showing promising results against specific strains with low cytotoxicity .

- Anticancer Studies : In vitro studies demonstrated that certain isoxazole compounds inhibited tumor growth in various cancer cell lines, indicating their potential as therapeutic agents .

- Antimicrobial Efficacy : Research highlighted the effectiveness of isoxazole derivatives against resistant bacterial strains, suggesting their role in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.